2-(3-Thienyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives, closely related to 2-(3-Thienyl)pyridine, involves multiple steps including the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding a 65% overall yield. This method allows for further electrophilic substitution and lithiation, leading to various derivatives with halo, formyl, acetyl, and hydroxymethyl substituents (Klemm & Louris, 1984). Additionally, regioselective bromination techniques have been developed to introduce substituents at specific positions on the thieno[2,3-b]pyridine ring, demonstrating the compound's versatility as a synthetic intermediate (Lucas et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(2′-thienyl)pyridine has been extensively studied using ab initio Hartree–Fock and density functional theory (DFT) methods. These studies reveal that the compound exhibits a planar geometry, which is crucial for its electronic properties and reactivity (Gökce & Bahçelī, 2011).
Chemical Reactions and Properties
Thieno[2,3-b]pyridine and its derivatives undergo various chemical reactions, including electrophilic substitutions, lithiation, and cycloaddition reactions. These reactions enable the functionalization of the compound, leading to a broad range of derivatives with potential applications in drug discovery and materials science (Elneairy et al., 2006).
Physical Properties Analysis
The planarity of the thieno[2,3-b]pyridine ring system contributes to its unique physical properties, including photophysical behaviors. Studies have shown that the photophysical properties of thieno[2,3-b]pyridine derivatives are tunable by modifying the functional groups on the molecule, indicating their potential use in optoelectronic applications (Sung et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-(3-Thienyl)pyridine derivatives are characterized by their reactivity towards various electrophiles and nucleophiles. This reactivity is influenced by the electron-donating and withdrawing effects of the substituents on the thiophene and pyridine rings, making these compounds versatile intermediates in organic synthesis (Graulich & Liégeois, 2004).
Scientific Research Applications
Luminescence Properties in Platinum Complexes
A study conducted by Kozhevnikov et al. (2009) focused on synthesizing various derivatives of 2-(2-thienyl)pyridine and using them as cyclometallating ligands to prepare luminescent platinum complexes. These complexes were characterized for their photoluminescence and electronic absorption spectra, with detailed photophysical characterization at low temperatures and high magnetic fields. The findings indicated that the emitting triplet states in these complexes are largely ligand-centered (Kozhevnikov et al., 2009).
Reactivity with Metal Ions
Constable and Sousa (1992) reported the distinct reactivity of 2-(2′-thienyl)pyridine (Hthpy) with different metal ions. With palladium acetate, Hthpy converted into a cyclometallated complex, while with Na[AuCl4], it acted as a monodentate N-donor, forming a different complex. The study highlighted the variable binding behaviors of Hthpy with different metals (Constable & Sousa, 1992).
Cyclometallation with Various Metals
Research by Nonoyama and Kajita (1981) explored the cyclometallation reactions of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III), and ruthenium(II). The study synthesized various complexes and examined their structures, contributing to the understanding of cyclometallation processes (Nonoyama & Kajita, 1981).
Stability Constants of Copper (II) Complexes
Sigel et al. (1972) investigated the acidity constants of thienyl- and phenyl-pyridines and the stability constants of their corresponding Cu2+ 1:1 complexes. This research provided insights into the basicity of pyridyl groups influenced by thienyl or phenyl groups and the stability of the formed complexes (Sigel et al., 1972).
Antiproliferative Activity in Cancer Research
Van Rensburg et al. (2017) explored the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against phospholipase C enzyme. The study highlighted the structure-activity relationships of these compounds, contributing to the field of cancer research (Van Rensburg et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for “2-(3-Thienyl)pyridine” are not explicitly mentioned in the search results, there is ongoing research into the synthesis and applications of pyridine derivatives . This suggests that “2-(3-Thienyl)pyridine” and similar compounds may continue to be a focus of scientific study.
properties
IUPAC Name |
2-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINKMXOCFYGGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175565 | |
Record name | 2-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)pyridine | |
CAS RN |
21298-55-5 | |
Record name | 2-(3-Thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Thienyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021298555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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